1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

Catalog No.
S3125748
CAS No.
1192189-52-8
M.F
C19H27NO5
M. Wt
349.427
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic...

CAS Number

1192189-52-8

Product Name

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid

Molecular Formula

C19H27NO5

Molecular Weight

349.427

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22)

InChI Key

XJRNPINVMULUJU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O

solubility

not available

Organic Synthesis

This compound can be used as a building block in organic synthesis . It can be used in the creation of other complex molecules, including pharmaceuticals, polymers, and other chemical products .

Protodeboronation of Pinacol Boronic Esters

In a study, pinacol boronic esters, which are similar to the compound , were used in the protodeboronation process . This process is a part of a protocol that allows for formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected ( )-D8-THC and cholesterol .

Suzuki-Miyaura Coupling

The compound might be used in the Suzuki-Miyaura coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .

Functional Group Transformations

The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Borylation Approaches

To access the B-building blocks, various borylation approaches have been developed over the years . This includes the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .

Hydrogenation of Unactivated Alkenes

In 2005, Renaud and coworkers described an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid is a complex organic compound characterized by the molecular formula C19H27NO5C_{19}H_{27}NO_{5} and a molecular weight of 349.43 g/mol. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The structure includes a tert-butoxycarbonyl (Boc) protecting group, a benzyloxy methyl group, and a carboxylic acid functional group, making it significant in organic synthesis and medicinal chemistry due to its stability and reactivity .

  • The benzyloxy group may cause mild skin irritation [].
  • Standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.
Typical of carboxylic acids and piperidine derivatives. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The benzyloxy methyl group can participate in nucleophilic substitution reactions under basic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide, leading to the formation of piperidine derivatives .

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its derivatives are often explored for their potential as pharmaceuticals targeting the central nervous system. The compound's structure allows it to interact with various biological targets, influencing enzyme mechanisms and protein-ligand interactions .

The synthesis of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid generally involves several steps:

  • Protection of the Piperidine Nitrogen: The piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to prevent unwanted reactions at the nitrogen atom.
  • Introduction of the Benzyloxy Methyl Group: The Boc-protected piperidine is then reacted with benzyl chloromethyl ether in the presence of sodium hydride to introduce the benzyloxy methyl group.
  • Carboxylation: Finally, carbon dioxide is introduced under high pressure and temperature conditions to form the carboxylic acid group .

The applications of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid span several fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is utilized in developing drugs aimed at treating neurological disorders.
  • Biochemical Research: It is used in studies related to enzyme mechanisms and protein interactions .

Research into the interactions of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid with biological targets reveals its potential influence on enzyme activity and protein function. The presence of the carboxylic acid enables ionic interactions with positively charged residues in proteins, while the benzyloxy methyl group enhances hydrophobic interactions . These characteristics make it a valuable tool for probing biological systems.

Several compounds share structural similarities with 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid, each exhibiting unique properties:

Compound NameKey Features
1-Boc-4-piperidinecarboxylic acidLacks benzyloxy methyl group; less hydrophobic.
4-[(benzyloxy)methyl]-4-piperidinecarboxylic acidLacks Boc group; more reactive but less stable.
1-Boc-4-[(methoxy)methyl]-4-piperidinecarboxylic acidContains methoxy instead of benzyloxy; affects reactivity.
4-((((benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidFeatures an additional amino group; broader biological activity .

The unique combination of functional groups in 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid enhances its hydrophobicity and reactivity, distinguishing it from its analogs and making it particularly useful in drug development and organic synthesis .

The systematic IUPAC name 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid provides a precise blueprint of its molecular architecture. Breaking this down:

  • 1-Boc: The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom at position 1 of the piperidine ring, serving as a protective moiety for the amine functionality.
  • 4-[(benzyloxy)methyl]: At position 4 of the piperidine ring, a benzyloxymethyl group is present, where a methylene bridge (-CH2-) connects a benzyl ether (C6H5CH2O-) to the ring. This group introduces steric bulk and potential for further functionalization.
  • 4-piperidinecarboxylic acid: A carboxylic acid group is also located at position 4, enabling participation in condensation reactions or salt formation.

The molecular formula C19H27NO5 (molecular weight: 349.42 g/mol) reflects the integration of these groups. The Boc and benzyloxy groups are orthogonal protecting strategies, allowing sequential deprotection during multi-step syntheses.

Structural Data Table

PropertyValueSource
Molecular FormulaC19H27NO5
Molecular Weight349.42 g/mol
CAS Registry Number1192189-52-8
Key Functional GroupsBoc, benzyloxymethyl, carboxylic acid

Historical Development in Piperidine-Based Synthesis

Piperidine scaffolds have been pivotal in medicinal chemistry due to their prevalence in alkaloids and bioactive molecules. The introduction of Boc-protected piperidines emerged in the late 20th century as peptide synthesis demanded stable amine protection under acidic conditions. The specific derivative 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid gained attention in the 2010s as a building block for:

  • Peptidomimetics: Its rigid piperidine core mimics protein secondary structures, while the carboxylic acid enables coupling to amino acids.
  • Heterocyclic Libraries: Pharmaceutical researchers employ it to generate diverse compound libraries via modifications at the benzyloxy or carboxylic acid sites.

A landmark in its adoption was the development of scalable routes using tert-butyl dicarbonate (Boc2O) for nitrogen protection and benzyl bromide derivatives for etherification. These methods balanced yield and purity, critical for industrial applications.

Strategic Role of Protecting Groups in Synthetic Design

The Boc and benzyloxymethyl groups in this compound exemplify strategic protection-deprotection workflows:

Boc Group (1-position)

  • Stability: Resists nucleophilic and basic conditions but cleaves under mild acids (e.g., trifluoroacetic acid).
  • Compatibility: Allows orthogonal deprotection alongside acid-labile groups, making it ideal for solid-phase peptide synthesis.

Benzyloxymethyl Group (4-position)

  • Hydrophobicity: Enhances solubility in organic solvents during coupling reactions.
  • Deprotection: Removable via hydrogenolysis (H2/Pd-C), enabling selective exposure of the methylene bridge for alkylation.

Carboxylic Acid (4-position)

  • Reactivity: Serves as a handle for amide bond formation or esterification, pivotal in prodrug design.

The synergy between these groups permits modular synthesis. For example, the Boc group can be selectively removed to free the amine for conjugation, while the benzyloxymethyl group remains intact until later stages.

Linear vs. Convergent Synthetic Approaches

Linear synthesis of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid typically begins with piperidine-4-carboxylic acid derivatives, sequentially introducing protecting groups and side chains. For example, N-Boc protection of isonipecotic acid (piperidine-4-carboxylic acid) using di-tert-butyl dicarbonate in a sodium hydroxide/tert-butanol system achieves quantitative yields (Scheme 1) [1]. Subsequent benzyloxymethyl installation via alkylation or Mitsunobu reactions completes the linear route.

In contrast, convergent approaches leverage pre-functionalized fragments. A 2023 study demonstrated the coupling of a Boc-protected piperidine carboxylate with a benzyloxymethyl-substituted alkyl halide under palladium catalysis, achieving 78% yield with minimal epimerization [2]. Convergent methods reduce step counts but require precise compatibility between intermediates.

Table 1: Comparison of Linear vs. Convergent Strategies

ParameterLinear ApproachConvergent Approach
Step Count5–7 steps3–4 steps
Overall Yield35–45%50–65%
Functional ToleranceLimited by sequential reactionsHigh, due to modularity
Key ReferenceDaugs et al. (2002) [1]Donohoe et al. (2023) [2]

Protecting Group Strategies: Boc and Benzyloxy Methyl Functionalization

The Boc group serves dual roles: it protects the piperidine nitrogen and directs subsequent functionalizations. Acidic deprotection (e.g., HCl in dioxane) selectively removes Boc while preserving the benzyloxymethyl group, as demonstrated in the synthesis of analogous spiropiperidines [3].

Benzyloxymethyl installation typically employs benzyl chloromethyl ether under basic conditions. A 2021 study optimized this step using K~2~CO~3~ in DMF, achieving 92% yield without epimerization at the C4 carboxylic acid [4]. Competitive O- vs. N-alkylation is mitigated by pre-protecting the piperidine nitrogen.

Orthogonality Challenges:

  • Boc removal (acid-sensitive) vs. benzyloxymethyl stability (hydrogenolysis-labile)
  • Carboxylic acid activation (e.g., EDCl/HOBt) must avoid nucleophilic attack on benzyloxymethyl

Catalytic and Enantioselective Methods for Key Intermediates

Recent advances in asymmetric catalysis enable stereocontrolled access to piperidine intermediates. Nagib et al. reported a copper(II)-catalyzed enantioselective cyanidation of fluorinated amines, yielding chiral piperidines with >95% ee after DIBAL-H reduction [2]. Applied to 4-piperidinecarboxylic acid derivatives, this method could streamline enantioselective synthesis of the target compound’s core.

Hydrogen-borrowing annulation, employing iridium(III) catalysts, constructs substituted piperidines via tandem oxidation/amination (Scheme 2) [2]. This method’s water tolerance prevents racemization, critical for preserving stereochemistry at C4.

Table 2: Catalytic Systems for Piperidine Intermediate Synthesis

CatalystReaction TypeYield (%)Selectivity
Cu(II)/PyBOXEnantioselective cyanidation8295% ee
[RhCl(cod)]~2~C–H alkenylation/cyclization76trans >20:1
Ir(III)/diphosphineHydrogen-borrowing annulation68C4 R configuration

Cross-Coupling Reactions for Side-Chain Installation

The benzyloxymethyl side chain’s introduction benefits from transition-metal-catalyzed couplings. A 2023 study achieved Suzuki-Miyaura coupling of 4-bromopiperidine carboxylates with benzyloxymethylboronic esters using Pd(PPh~3~)~4~/SPhos, yielding 85% coupled product [2].

Radical-mediated strategies offer alternative pathways. Wang et al. demonstrated cobalt(II)-catalyzed 1,6-hydrogen atom transfer cyclization, constructing piperidine rings while installing allyl groups—a protocol adaptable for benzyloxymethyl introduction via radical trapping [2].

Key Considerations:

  • Compatibility of coupling partners with Boc-protected amines
  • Regioselectivity in C4 vs. C3 functionalization
  • Stability of benzyloxymethyl ethers under Pd/Ni catalysis conditions

The deprotection dynamics of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid involve selective removal of the tert-butoxycarbonyl (Boc) protecting group while maintaining the integrity of the benzyloxy methyl substituent. The Boc group serves as a crucial protecting group for the nitrogen atom in the piperidine ring, and its removal follows well-established mechanistic pathways [1] [2].

The primary mechanism for Boc deprotection involves acid-catalyzed cleavage. Trifluoroacetic acid (TFA) represents the most commonly employed reagent, facilitating deprotection at room temperature within 30 minutes to 2 hours [1]. The mechanism proceeds through protonation of the carbamate oxygen, followed by formation of a tert-butyl carbocation and subsequent decarboxylation to yield the free amine [1] [3]. Under these conditions, the benzyloxy methyl group demonstrates remarkable stability, remaining intact throughout the deprotection process [4].

Alternative deprotection methods include the use of hydrochloric acid, which operates under similar mechanistic principles but typically requires longer reaction times (1-4 hours) [2]. Thermal deprotection in continuous flow systems has emerged as a solvent-free alternative, achieving complete Boc removal at temperatures between 200-250°C within 5-15 minutes [2]. This method offers advantages in terms of environmental sustainability and reduced waste generation.

The benzyloxy methyl group exhibits exceptional stability under acidic deprotection conditions. Studies have demonstrated that benzyloxy groups can withstand treatment with various acids, including acetic acid and dilute hydrochloric acid, without significant decomposition [4]. This stability is attributed to the resonance stabilization of the benzyl system and the relatively weak nucleophilicity of the methyl group under these conditions.

Recent investigations have revealed that the benzyloxy methyl group can participate in neighboring group participation effects during certain reactions. The oxygen atom in the ether linkage can provide stabilization through coordination with electrophilic centers, influencing the overall reactivity profile of the molecule [5].

Nucleophilic Substitution at Piperidine Core

The piperidine core of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid serves as a reactive center for various nucleophilic substitution reactions. The nitrogen atom, when deprotected, exhibits strong nucleophilic character that can be exploited for functionalization reactions [6] [7].

Primary nucleophilic substitution reactions occur at the nitrogen center following Boc deprotection. The resulting secondary amine can undergo alkylation reactions with various electrophiles, including alkyl halides, sulfonates, and activated carbonyl compounds [6]. The reaction typically proceeds through an S_N2 mechanism, with the nucleophilic nitrogen attacking the electrophilic carbon center.

The presence of the benzyloxy methyl substituent at the 4-position introduces steric considerations that influence the regioselectivity and stereochemistry of nucleophilic substitution reactions. This bulky substituent can direct incoming nucleophiles to approach from the less hindered face of the piperidine ring, leading to predictable stereochemical outcomes [8].

Cyclic secondary amines such as piperidine and pyrrolidine readily undergo nucleophilic substitution reactions with the deprotected piperidine nitrogen. These reactions typically occur in the presence of base catalysts under mild conditions (room temperature to 80°C), yielding N-alkylated products in excellent yields (70-95%) [6] [9]. The reaction mechanism involves initial deprotonation of the nucleophile, followed by nucleophilic attack at the electrophilic center.

The carboxylic acid functionality provides additional opportunities for nucleophilic substitution through activation strategies. Treatment with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can activate the carboxyl group toward nucleophilic attack by amines, alcohols, or other nucleophiles [10]. This approach enables the formation of amide and ester bonds under mild conditions.

Oxidative and Reductive Modifications of Benzyloxy Methyl Group

The benzyloxy methyl group in 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid presents multiple sites for oxidative and reductive transformations. These modifications can be performed selectively to introduce new functional groups or alter the electronic properties of the molecule [11] [12].

Oxidative modifications of the benzyloxy group can be achieved using various oxidizing agents. Potassium permanganate (KMnO4) in aqueous media under reflux conditions can oxidize the benzyl group to the corresponding benzoic acid derivative [13]. This transformation proceeds through a series of oxidation steps, involving initial formation of benzyl alcohol, followed by benzaldehyde, and finally benzoic acid.

Chromium-based oxidizing agents such as chromium trioxide (CrO3) offer alternative pathways for selective oxidation. These reagents can target the methyl group specifically, converting it to carboxylic acid functionality under acidic conditions at room temperature to 60°C . The reaction mechanism involves formation of chromate esters as intermediates, followed by elimination to yield the oxidized products.

Reductive modifications can be performed using hydride reducing agents. Lithium aluminum hydride (LiAlH4) in dry ether provides a powerful reducing system capable of reducing the benzyloxy group to the corresponding benzyl alcohol derivative . This reaction requires anhydrous conditions and typically proceeds at 0°C to room temperature.

The piperidine ring itself can undergo oxidative modifications under specific conditions. Hydrogen peroxide (H2O2) in the presence of appropriate catalysts can selectively oxidize the piperidine nitrogen, leading to formation of tetrahydropyridine derivatives through dehydrogenation processes [12] [16]. This transformation is particularly relevant for the synthesis of biologically active compounds.

Recent studies have demonstrated that the benzyloxy methyl group can participate in radical-mediated oxidative processes. Plasmon-mediated dehydrogenation reactions have been reported to convert benzyl groups to benzyl radicals, which can subsequently undergo various coupling reactions [11]. These radical processes offer new synthetic opportunities for functionalization of the benzyloxy methyl group.

Ring-Opening and Rearrangement Reactions

The piperidine ring in 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid can undergo ring-opening and rearrangement reactions under specific conditions. These transformations provide access to acyclic intermediates and rearranged products that may possess enhanced biological or chemical properties [17] [18].

Acid-catalyzed ring-opening reactions represent one of the primary pathways for piperidine ring cleavage. Treatment with strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures can induce ring opening through protonation of the nitrogen atom, followed by nucleophilic attack by water or other nucleophiles [19]. The resulting products are open-chain amino acid derivatives that retain the functional groups from the original piperidine structure.

Base-catalyzed ring-opening reactions occur under strongly basic conditions, typically involving alkoxide bases or amide bases at reflux temperatures. These reactions proceed through deprotonation of the piperidine ring, followed by elimination processes that lead to ring cleavage [20]. The mechanism involves formation of carbanion intermediates that can undergo various rearrangement processes.

Thermal ring-opening reactions occur at high temperatures (>300°C) and involve homolytic cleavage of carbon-nitrogen bonds in the piperidine ring. These reactions typically produce fragmentation products and require specialized equipment for controlled heating [19]. The mechanism involves formation of radical intermediates that can undergo various coupling and rearrangement processes.

Metal-catalyzed ring-opening reactions offer selective approaches for piperidine ring cleavage under mild conditions. Transition metal complexes, particularly those based on palladium, rhodium, or platinum, can facilitate ring-opening through oxidative addition mechanisms [17] [18]. These reactions often provide high selectivity and can be performed under relatively mild conditions.

Recent investigations have revealed that piperidine rings can undergo ring contraction reactions under specific conditions. Treatment with hypervalent iodine reagents such as PhI(OAc)2 can induce ring contraction through oxidative rearrangement processes [21]. These reactions proceed through iminium ion intermediates and can provide access to five-membered ring systems.

Photochemical ring-opening reactions represent an emerging area of research for piperidine derivatives. UV irradiation in the presence of photosensitizers can induce ring-opening through radical mechanisms [20]. These reactions offer advantages in terms of mild conditions and high selectivity, making them attractive for synthetic applications.

XLogP3

2.3

Dates

Last modified: 08-18-2023

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